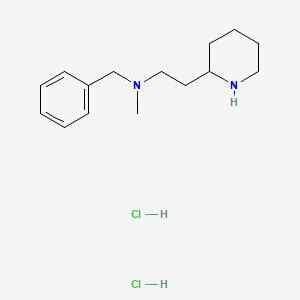

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-2-piperidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2.2ClH/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15;;/h2-4,7-8,15-16H,5-6,9-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHOGWMHNZUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with n-methyl-2-(2-piperidinyl)-1-ethanamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications in scientific research, particularly in the following areas:

Pharmacology

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride has been identified as a potential modulator of neurotransmitter systems, particularly in relation to:

- Dopaminergic Pathways : Initial studies suggest that this compound may influence dopamine receptor activity, which is crucial in treating neuropsychiatric disorders.

- Serotonergic Systems : The compound shows promise in modulating serotonin receptors, which could lead to applications in treating depression and anxiety disorders .

Neuropharmacology

Research indicates that this compound may possess antidepressant properties due to its interaction with serotonin receptors. Modifications to its structure have been shown to enhance binding affinity for specific receptor subtypes, suggesting pathways for developing new antidepressants.

Anticancer Research

Recent studies have explored the cytotoxic effects of piperidine derivatives, including this compound. It has demonstrated the ability to induce apoptosis and inhibit tumor growth across various cancer cell lines, indicating its potential as an anticancer agent .

Anticonvulsant Efficacy

Research has indicated that the compound may exhibit anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment. Preliminary findings suggest it may modulate GABAergic transmission, which is critical for seizure control.

Antidepressant Activity

A study conducted on modified versions of this compound highlighted its increased efficacy at serotonin receptors, paving the way for its use in developing novel antidepressants.

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound can effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine | Similar piperidine structure | Different receptor interaction profile |

| N-Methyl-N-(3-pyridinyl)methanamine hydrochloride | Contains a pyridine ring | Potential use in anti-inflammatory therapies |

| N-Benzyl-N-(4-fluorophenyl)-N-methylamine | Fluorinated phenyl group | Increased potency in certain receptor interactions |

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents : The benzyl group in the main compound may enhance lipophilicity and receptor binding compared to pyridine (Betahistine) or phenyl (ARL 15896AR) analogs .

Molecular Weight : Higher molecular weight (305.29 g/mol) suggests extended pharmacokinetics relative to simpler analogs like Betahistine (209.12 g/mol) .

Pharmacological and Functional Comparisons

- Neuroprotective Potential: ARL 15896AR, a pyridine-containing dihydrochloride, demonstrated efficacy in reducing cortical infarct volume in ischemic models, suggesting that the main compound’s piperidine-benzyl structure could similarly target NMDA receptors or other neurological pathways .

- Structural Simplification : N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride lacks the benzyl group, reducing steric hindrance but possibly diminishing target specificity compared to the main compound .

Biological Activity

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that include a benzyl group and a piperidine ring, which are known to influence its interaction with biological targets.

- Chemical Formula : C₁₅H₂₆Cl₂N₂

- CAS Number : 1219961-22-4

- Molecular Weight : 303.30 g/mol

- Structure : The compound consists of a piperidine moiety attached to a benzyl group, contributing to its lipophilicity and ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Research indicates that compounds with similar structures often exhibit affinity for:

- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways, which are crucial in the treatment of neurological disorders.

- Serotonin Receptors : Affecting mood regulation and anxiety responses.

- Norepinephrine Transporters : Modulating adrenergic signaling, which can impact cardiovascular functions.

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds. While specific data on this compound is limited, structural analogs have shown promising results against viral infections, particularly Ebola virus. For instance, derivatives with similar piperidine structures exhibited effective concentrations (EC50 values) in the micromolar range against viral pseudotypes .

Anticancer Potential

The compound's ability to modulate cell signaling pathways suggests potential anticancer activity. Research indicates that piperidine derivatives can inhibit smooth muscle proliferation and inflammatory responses associated with cancer progression . This mechanism may involve the modulation of specific growth factor receptors and intracellular signaling cascades.

Case Studies and Research Findings

- Neuropharmacological Studies :

- Inflammatory Response Modulation :

- Selectivity and Toxicity Profiles :

Data Table: Biological Activities of Piperidine Derivatives

| Compound Name | EC50 (µM) | Selectivity Index | Biological Activity |

|---|---|---|---|

| Compound A | 0.27 | 358 | Antiviral |

| Compound B | 1.05 | Not specified | Anticancer |

| This compound | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or reductive amination strategies, leveraging precursors like 2-(piperidin-2-yl)ethylamine derivatives. Key parameters include solvent polarity (e.g., DMF for high solubility), base selection (e.g., K₂CO₃ for deprotonation), and temperature control (50–80°C for balanced kinetics). Post-synthesis, salt formation with HCl ensures dihydrochloride stability. Monitor purity via HPLC (C18 columns, 0.1% TFA in H₂O/MeCN gradients) and characterize intermediates with FT-IR (amine N-H stretches at ~3300 cm⁻¹) .

Q. How can researchers distinguish this compound from structurally similar impurities during synthesis?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC-MS : Detect impurities like N-methylated byproducts or benzyl-group oxidation derivatives using retention time shifts and mass-to-charge ratios.

- 1H/13C NMR : Identify stereochemical differences (e.g., piperidine ring conformation) via coupling constants and chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm).

- X-ray crystallography : Resolve ambiguities in molecular packing or counterion interactions using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for adrenergic or dopaminergic receptors) due to the compound’s tertiary amine and aromatic moieties. Use fluorescence polarization for real-time interaction analysis with GPCRs. For enzyme inhibition studies, employ kinetic assays (e.g., Michaelis-Menten plots with acetylcholinesterase) and validate via IC₅₀ calculations .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Assess dehydration or decomposition thresholds (e.g., >150°C).

- pH Solubility Profiling : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 3–5 for salt stability).

- Hygroscopicity Testing : Monitor water absorption in controlled humidity chambers (e.g., 40–75% RH) to prevent deliquescence .

Q. What strategies can resolve contradictions between computational docking predictions and experimental binding data?

- Methodological Answer :

- Force Field Refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better model protonation states of the piperidine nitrogen.

- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., monoamine oxidases) and compare electron density maps with docking poses.

- Free Energy Perturbation (FEP) : Quantify binding affinity differences using alchemical transformations in software like Schrodinger .

Q. How can impurity profiles be mapped for regulatory compliance, and what reference standards are applicable?

- Methodological Answer : Use EP/USP impurity standards (e.g., Betahistine dihydrochloride Imp. C ) as benchmarks. Develop a gradient HPLC method with diode-array detection (DAD) to separate and quantify:

- Process-Related Impurities : Unreacted benzyl halides or N-methylation byproducts.

- Degradants : Hydrolysis products (e.g., free piperidine) under forced degradation (e.g., 0.1M HCl, 40°C).

- Cross-validate with LC-QTOF-MS for structural elucidation .

Q. What experimental and computational approaches can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the benzyl group (e.g., para-substituted halogens) or piperidine ring (e.g., spiro-fused derivatives) and test bioactivity.

- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned conformers.

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the piperidine nitrogen) using Discovery Studio .

Q. How can researchers address discrepancies in crystallographic data versus solution-state NMR configurations?

- Methodological Answer :

- Dynamic NMR : Probe ring-flipping kinetics of the piperidine moiety in D₂O to estimate energy barriers.

- NOESY/ROESY : Detect through-space correlations in solution to compare with crystal packing distances.

- DFT Calculations : Optimize gas-phase and solvated geometries (e.g., B3LYP/6-31G*) to reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.